2-Ethylbenzonitrile
Overview
Description
2-Ethylbenzonitrile is a chemical compound that is part of the benzonitrile family, which are organic compounds containing a benzene ring bonded to a nitrile group. While the provided papers do not directly discuss 2-ethylbenzonitrile, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related benzonitrile derivatives. These insights can be extrapolated to understand the characteristics and behaviors of 2-ethylbenzonitrile.
Synthesis Analysis
The synthesis of benzonitrile derivatives often involves multi-step chemical processes. For instance, an improved synthesis method for a fluorinated benzonitrile precursor used in PET radioligand production was described, employing a Sonogashira coupling with a brominated benzonitrile . Another synthesis approach for a hydroxy-methylbenzonitrile involved a non-classical nitrile formation using hydroxylamine-O-sulfonic acid, which improved yield and green chemistry metrics . These methods highlight the importance of optimizing synthesis routes for efficiency and safety.
Molecular Structure Analysis
The molecular structure of benzonitrile derivatives can be determined using various spectroscopic techniques and theoretical calculations. For example, the structural parameters of nitrobenzonitrile isomers were determined using rotational spectroscopy and quantum-chemical calculations, revealing the effects of electron-withdrawing substituents on the phenyl ring . Similarly, the structure of a thiazole-carboxylate derivative was elucidated using X-ray diffraction and DFT calculations . These studies demonstrate the intricate relationship between molecular structure and substituent effects in benzonitrile derivatives.
Chemical Reactions Analysis
Benzonitrile derivatives can undergo a variety of chemical reactions. The reaction of substituted hydroxybenzonitriles with nitrogen dioxide was investigated, leading to the formation of dinitrocyclohexenones and trinitrocyclohexenones, showcasing the reactivity of the cyano group under oxidative conditions . Another study described the umpolung synthesis of 2-acyl-3-aminoindoles from 2-aminobenzonitriles, highlighting the versatility of benzonitrile derivatives in organic synthesis . These reactions are indicative of the reactivity patterns that 2-ethylbenzonitrile might also exhibit.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitrile derivatives can be influenced by their molecular structure. For instance, the conversion of hydroxybenzonitrile to its oxyanion form resulted in significant spectral changes, indicating alterations in bond lengths and angles due to the formation of a quasi-ortho-quinonoidal structure . The synthesis and transition temperatures of ester derivatives of fluoro-hydroxybenzonitriles also demonstrated the impact of substituents on liquid-crystal transition temperatures . These findings suggest that the physical and chemical properties of 2-ethylbenzonitrile would be similarly affected by its substituents and molecular conformation.
Scientific Research Applications
Pharmacological Tool in Serotonin Receptor Studies
2-Ethylbenzonitrile derivatives, such as 25CN-NBOH, are reported as potent and selective serotonin 2A receptor (5-HT2AR) agonists. These compounds have been extensively used as pharmacological tools in various in vivo and in vitro studies. The improved and scalable synthesis of 25CN-NBOH makes it readily available for scientific research, aiding in the exploration of 5-HT2AR signaling in animal models (Kristensen et al., 2021).
Chemical Synthesis and Spectral Characterization
2-Aminobenzonitrile, a derivative of 2-ethylbenzonitrile, is utilized as a starting material for synthesizing various biologically active compounds. Studies involving the synthesis of a binuclear bridged Cr(III) complex using 2-aminobenzonitrile have shown its potential in producing compounds with significant antimicrobial and antioxidant activities, as well as strong DNA binding properties (Govindharaju et al., 2019).
Applications in Gas Sensing Technology
Ethynylated-thiourea derivatives, like 4-ethylbenzoyl-3-(4-ethynylbenzonitrile-phenyl)-thiourea, have been developed and used as sensing layers for detecting carbon dioxide (CO2) gas. These compounds, when applied to interdigitated electrodes, exhibit significant changes in resistance upon exposure to varying CO2 concentrations, demonstrating their potential in gas sensing technologies (Daud et al., 2019).
Anticancer Activity
The synthesis of compounds like 2-aryl-3-methylbenzofuro[3,2-b]pyrazolo[4,3-e]azepine-4,11(2H,10H)-diones using ortho-hydroxybenzonitrile, a derivative of 2-ethylbenzonitrile, has been investigated for their potential anticancer activity. These synthesized compounds have shown moderate activity against various malignant cancer cells, indicating their significance in cancer research (Chaban et al., 2020).
Understanding Corrosion Inhibition
Studies on aminobenzonitrile derivatives, including 2-aminobenzonitrile, have provided insights into their adsorption behavior and inhibition mechanism on steel surfaces in acidic mediums. This research, involving quantum chemical calculations and molecular dynamics simulations, has implications for understanding and developing corrosion inhibitors (Saha & Banerjee, 2015).
properties
IUPAC Name |
2-ethylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDXATQPJOOHQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955669 | |
Record name | 2-Ethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylbenzonitrile | |
CAS RN |
34136-59-9 | |
Record name | Benzonitrile, 2-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034136599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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